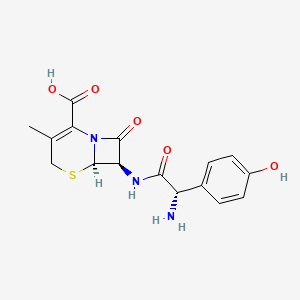

Cefprozil

描述

Cefprozil is a cephalosporin antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .

Synthesis Analysis

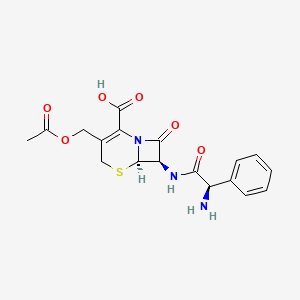

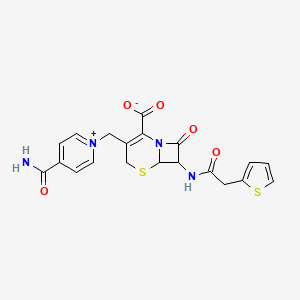

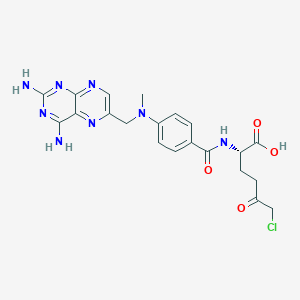

One-pot synthesis of cefprozil was successfully conducted via a two-step enzymatic transformation catalysed by immobilized penicillin acylase from E. coli . Another method involves forming DMF salt of cefprozil by reaction of 7-APCA alkaline solution and the mixed anhydride .Molecular Structure Analysis

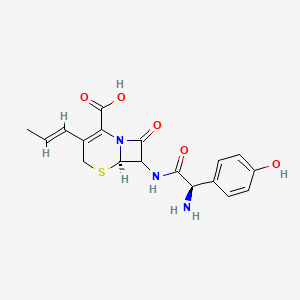

Cefprozil has a molecular formula of C18H19N3O5S . It has prop-1-enyl and ®-2-amino-2-(4-hydroxyphenyl)acetamido groups at positions 3 and 7, respectively, of the cephem skeleton .Chemical Reactions Analysis

Analytical methods have been developed using chromatography for determination of cefprozil in pharmaceutical drug formulations .Physical And Chemical Properties Analysis

Cefprozil has a molecular weight of 389.4 g/mol . It is a semi-synthetic, second-generation cephalosporin .科学研究应用

Broad Spectrum Antibacterial Activity

Cefprozil is an oral second-generation semi-synthetic cephalosporin that possesses a broad spectrum of antimicrobial activity . It can resist aerobic gram-positive and -negative bacteria . This makes it a valuable tool in the treatment of a variety of bacterial infections.

Treatment of Respiratory Tract Infections

Cefprozil has been used to treat respiratory tract infections induced by some anaerobes . Its broad antibacterial spectrum makes it effective against the diverse range of bacteria that can cause these infections.

Treatment of Skin Infections

Cefprozil has been used extensively in a variety of diseases related to skin infections . Its effectiveness against both gram-positive and -negative bacteria makes it a versatile option for treating these conditions.

Treatment of Urinary Tract Infections

Cefprozil’s broad antibacterial spectrum also makes it suitable for treating urinary tract infections caused by some anaerobes .

Treatment of Otitis Media

Cefprozil has been used clinically for the treatment of persistent or recurrent acute otitis media . This condition, which involves inflammation of the middle ear, is often caused by bacterial infections that Cefprozil can effectively treat.

Pharmacokinetic Studies

Cefprozil has been the subject of pharmacokinetic studies, with research conducted to assess the bioequivalence of different formulations of the drug . These studies are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body, which can inform dosage recommendations and identify potential side effects.

Quantitative Determination in Dosage Forms

Methods have been developed for the quantitative determination of Cefprozil in its pure form and in its dosage forms . This is important for ensuring the correct dosage is administered and for quality control purposes in pharmaceutical manufacturing.

Treatment of Tonsillopharyngitis

Cefprozil has also been used extensively in the treatment of tonsillopharyngitis, including upper and lower respiratory tract infections . Its broad antibacterial activity makes it effective against the bacteria that commonly cause these conditions.

作用机制

Target of Action

Cefprozil, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

Cefprozil inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell lysis and death .

Pharmacokinetics

Cefprozil exhibits linear pharmacokinetics relative to dose size . After oral administration of a 500 mg dose, maximal plasma concentrations of approximately 10 mg/L are achieved 1-2 hours post-administration . Approximately 94% of the dose is absorbed, and 60%-70% is excreted in the urine as unchanged drug . The half-life of Cefprozil is approximately 1.3 hours .

Result of Action

The primary result of Cefprozil’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Cefprozil causes bacterial cell lysis and death . This results in the clearance of bacterial infections, including pharyngitis, tonsillitis, otitis media, and uncomplicated skin infections .

Action Environment

Cefprozil is an oral second-generation semi-synthetic cephalosporin, possessing a broad spectrum of antimicrobial activity . It is used in various environments to treat a range of bacterial infections. The efficacy and stability of Cefprozil can be influenced by factors such as the presence of other medications, patient’s health status, and specific characteristics of the infection site. For instance, Cefprozil has been shown to be effective under both fasted and fed conditions .

安全和危害

未来方向

属性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-ZAMMOSSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873545 | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Cefprozil | |

CAS RN |

92676-86-3, 92665-29-7 | |

| Record name | trans-Cefprozil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92676-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefprozil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil anhydrous, E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL ANHYDROUS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218-225 °C | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

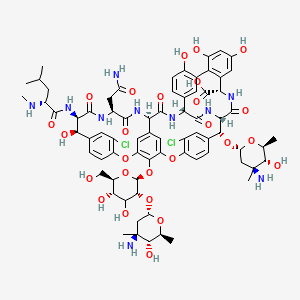

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Cefprozil?

A1: Cefprozil is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , ] Specifically, Cefprozil binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final cross-linking steps of peptidoglycan synthesis. [] This disruption weakens the cell wall, ultimately leading to bacterial cell lysis and death. []

Q2: What is the molecular formula and weight of Cefprozil?

A2: Cefprozil has a molecular formula of C18H19N3O5S and a molecular weight of 389.43 g/mol. [, , ]

Q3: Does Cefprozil exist as different isomers?

A3: Yes, Cefprozil exists as two diastereomers, cis-Cefprozil and trans-Cefprozil. The cis isomer constitutes approximately 90% of the drug and exhibits greater antimicrobial activity compared to the trans isomer. [, , , , ]

Q4: How is Cefprozil absorbed and distributed in the body?

A4: Cefprozil is well absorbed after oral administration, with an absolute bioavailability of approximately 90%. [] The presence of food does not significantly affect the extent of absorption, although it may slightly delay the time to reach peak plasma concentration (Tmax). [, ] Cefprozil demonstrates good tissue penetration, including into skin blister fluid [], tonsillar and adenoidal tissues [], middle ear fluid [], and maxillary sinuses. []

Q5: What is the elimination half-life of Cefprozil?

A5: Cefprozil exhibits a relatively long elimination half-life of approximately 1.3 hours, which supports twice-daily dosing. [, , ] This distinguishes it from other second-generation cephalosporins like Cefaclor, which has a shorter half-life and requires more frequent dosing. [, ]

Q6: How is Cefprozil eliminated from the body?

A6: Cefprozil is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, , ] Probenecid, a drug that inhibits renal tubular secretion, has been shown to significantly decrease the renal clearance and prolong the elimination half-life of Cefprozil, indicating that tubular secretion plays a role in its elimination. []

Q7: What types of infections is Cefprozil typically used to treat?

A7: Cefprozil is commonly used to treat a variety of bacterial infections, particularly those affecting the respiratory tract, skin, and urinary tract. This includes otitis media, sinusitis, pharyngitis, tonsillitis, bronchitis, skin and skin structure infections, and urinary tract infections. [, , , ]

Q8: How does the efficacy of Cefprozil compare to other antibiotics?

A8: Clinical trials have shown that Cefprozil demonstrates comparable or superior efficacy to other commonly prescribed antibiotics for similar indications. For instance, it exhibits similar efficacy to penicillin for treating streptococcal tonsillopharyngitis [], comparable or better efficacy compared to amoxicillin/clavulanate, cefixime, and cefaclor for acute otitis media [], and improved eradication rates compared to penicillin for persistent group A beta-hemolytic streptococci pharyngeal colonization. []

Q9: Does Cefprozil have activity against penicillin-resistant Streptococcus pneumoniae?

A9: While Cefprozil exhibits good activity against penicillin-susceptible Streptococcus pneumoniae, it shows limited efficacy against penicillin-resistant strains. [, ] This highlights the importance of susceptibility testing to guide appropriate antibiotic selection.

Q10: What is the safety profile of Cefprozil?

A10: Cefprozil is generally well-tolerated, with a low incidence of adverse events. [, ]

Q11: Are there any known drug interactions with Cefprozil?

A11: Probenecid has been shown to interact with Cefprozil by inhibiting its renal tubular secretion, thereby increasing its serum concentrations and prolonging its half-life. []

Q12: Are there any known resistance mechanisms to Cefprozil?

A12: Bacteria can develop resistance to Cefprozil through mechanisms such as modification of penicillin-binding proteins, decreased permeability of the bacterial cell wall to Cefprozil, and efflux pumps that remove the antibiotic from the bacterial cell. [] Resistance to Cefprozil has been observed in some strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1668810.png)